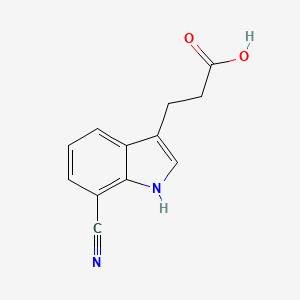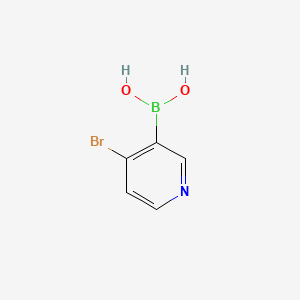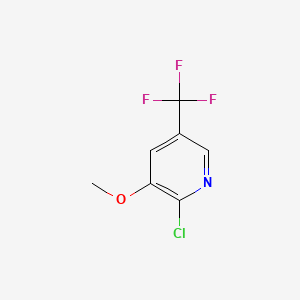![molecular formula C12H17BN2O6 B582326 [2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid CAS No. 1217500-84-9](/img/structure/B582326.png)
[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such compounds often involves the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group attached to a nitrophenyl group, with an amino-tert-butoxy-oxoethyl group also attached to the boron atom.Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a key chemical reaction involving organoboron compounds . In this reaction, chemically differentiated fragments participate in electronically divergent processes with the metal catalyst .科学的研究の応用
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : Boronic acids are used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds . This reaction is widely applied in the synthesis of various organic compounds .
- Methods of Application : The process involves the reaction of a boronic acid with a halide or pseudo-halide using a palladium catalyst . The boronic acid acts as a nucleophile, transferring an organic group to the palladium, which then undergoes reductive elimination to form the new carbon-carbon bond .
- Results or Outcomes : The Suzuki–Miyaura coupling is known for its mild and functional group tolerant reaction conditions, making it a versatile tool in organic synthesis . It’s also environmentally benign due to the stability and easy preparation of organoboron reagents .
将来の方向性
The use of organoboron compounds, including boronic acids, is a growing field in organic chemistry . They have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Therefore, the future directions for this compound could involve its use in these areas.
特性
CAS番号 |
1217500-84-9 |
|---|---|
製品名 |
[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid |
分子式 |
C12H17BN2O6 |
分子量 |
296.086 |
IUPAC名 |
[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-5-nitrophenyl]boronic acid |
InChI |
InChI=1S/C12H17BN2O6/c1-12(2,3)21-11(16)10(14)8-5-4-7(15(19)20)6-9(8)13(17)18/h4-6,10,17-18H,14H2,1-3H3 |
InChIキー |
KJQWYIINZGPHQC-UHFFFAOYSA-N |
SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])C(C(=O)OC(C)(C)C)N)(O)O |
同義語 |
2-(BOC-AMinoMethyl)-5-nitrophenylboronic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



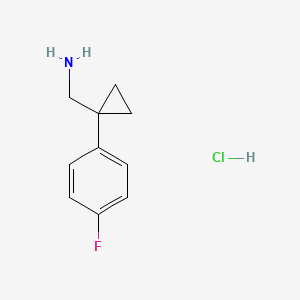
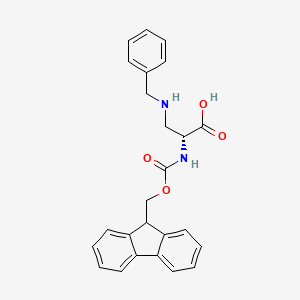
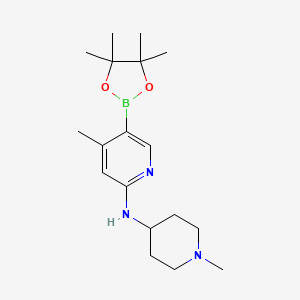
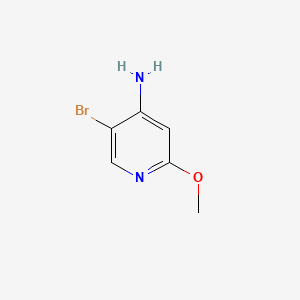
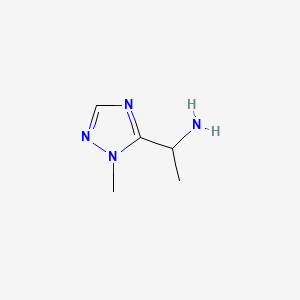
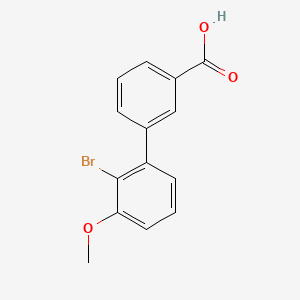
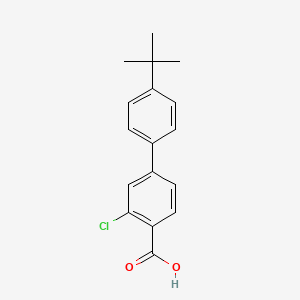
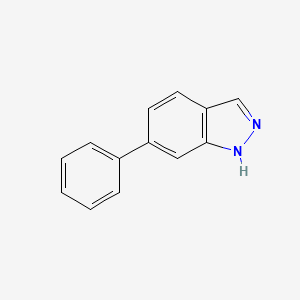
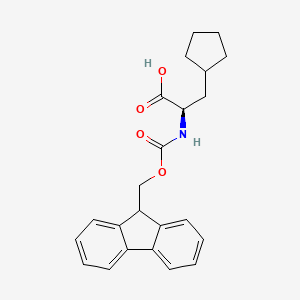
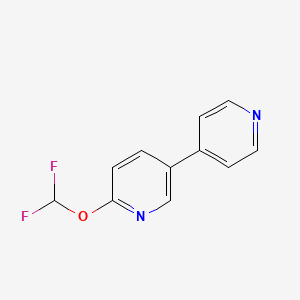
![1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B582262.png)
